1,2,3,4-Tetrafenilnaftaleno

Descripción general

Descripción

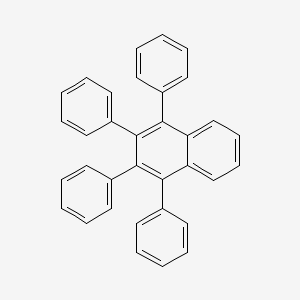

1,2,3,4-Tetraphenylnaphthalene is a polycyclic aromatic hydrocarbon with the chemical formula C34H24. It is commonly used in undergraduate teaching laboratories as an introduction to the Diels-Alder reaction, where benzyne acts as the dienophile and tetraphenylcyclopentadienone acts as the diene . This compound is known for its unique structure, which includes four phenyl groups attached to a naphthalene core.

Aplicaciones Científicas De Investigación

1,2,3,4-Tetraphenylnaphthalene has several applications in scientific research:

Chemistry: It is used as a model compound in studies of aromaticity and polycyclic aromatic hydrocarbons. Its unique structure makes it an ideal candidate for studying the effects of phenyl substitution on naphthalene.

Medicine: Research is ongoing into its potential use in drug delivery systems, where its aromatic structure could facilitate the transport of therapeutic agents.

Mecanismo De Acción

Target of Action

1,2,3,4-Tetraphenylnaphthalene is a polycyclic aromatic hydrocarbon . The primary target of 1,2,3,4-Tetraphenylnaphthalene is the photochemical transformation of 7,7′-dimethylgerma-1,4,5,6-tetraphenyl-2,3-benzo-norbornadiene (GNB) in hexane solution .

Mode of Action

The mode of action of 1,2,3,4-Tetraphenylnaphthalene involves its interaction with its target through its triplet excited-state . This state is a primary intermediate of the photochemical transformation of GNB .

Biochemical Pathways

The biochemical pathway affected by 1,2,3,4-Tetraphenylnaphthalene is the photochemical transformation pathway of GNB

Result of Action

The molecular and cellular effects of 1,2,3,4-Tetraphenylnaphthalene’s action involve the generation of its triplet excited-state, which is a primary intermediate in the photochemical transformation of GNB .

Action Environment

The action of 1,2,3,4-Tetraphenylnaphthalene is influenced by environmental factors such as the presence of hexane solution . This suggests that the compound’s action, efficacy, and stability may be dependent on the specific conditions of its environment.

Análisis Bioquímico

Biochemical Properties

1,2,3,4-Tetraphenylnaphthalene plays a role in various biochemical reactions, particularly those involving photochemical transformations. The triplet excited-state of 1,2,3,4-Tetraphenylnaphthalene is a primary intermediate in the photochemical transformation of certain compounds, such as 7,7′-dimethylgerma-1,4,5,6-tetraphenyl-2,3-benzo-norbornadiene

Cellular Effects

The effects of 1,2,3,4-Tetraphenylnaphthalene on various cell types and cellular processes are not extensively studied. Its role in photochemical reactions suggests potential impacts on cell signaling pathways and gene expression. The compound’s interaction with light-sensitive biomolecules could influence cellular metabolism and other light-dependent cellular functions .

Molecular Mechanism

At the molecular level, 1,2,3,4-Tetraphenylnaphthalene exerts its effects through photochemical interactions. The compound’s triplet excited-state can interact with other molecules, leading to various chemical transformations. These interactions may involve binding to specific biomolecules, resulting in enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 1,2,3,4-Tetraphenylnaphthalene are crucial factors. The compound is sensitive to light and can be used as a photosensitive material . Over time, exposure to light may lead to degradation, affecting its long-term stability and efficacy in biochemical experiments .

Dosage Effects in Animal Models

The effects of 1,2,3,4-Tetraphenylnaphthalene at different dosages in animal models have not been extensively documented. Like many chemical compounds, it is likely that varying dosages could result in different biological responses, including potential toxic or adverse effects at high doses .

Transport and Distribution

The transport and distribution of 1,2,3,4-Tetraphenylnaphthalene within cells and tissues are not well-characterized. Its interactions with transporters or binding proteins could affect its localization and accumulation in specific cellular compartments .

Subcellular Localization

Its activity and function may be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles within the cell .

Métodos De Preparación

1,2,3,4-Tetraphenylnaphthalene can be synthesized through several methods:

Análisis De Reacciones Químicas

1,2,3,4-Tetraphenylnaphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced products.

Substitution: Electrophilic aromatic substitution reactions can occur, where one or more phenyl groups are replaced by other substituents.

Comparación Con Compuestos Similares

1,2,3,4-Tetraphenylnaphthalene can be compared with other polycyclic aromatic hydrocarbons, such as:

1,2,3,4-Tetraphenylbenzene: Similar in structure but with a benzene core instead of naphthalene.

Tetraphenylcyclopentadienone: Used as a precursor in the synthesis of 1,2,3,4-Tetraphenylnaphthalene.

Triphenylene: Another polycyclic aromatic hydrocarbon with a different arrangement of phenyl groups.

The uniqueness of 1,2,3,4-Tetraphenylnaphthalene lies in its specific arrangement of phenyl groups around the naphthalene core, which imparts distinct photochemical and electronic properties.

Actividad Biológica

1,2,3,4-Tetraphenylnaphthalene (TPN) is a polycyclic aromatic hydrocarbon (PAH) characterized by its complex structure and significant chemical properties. It is primarily utilized in organic synthesis and has garnered interest due to its potential biological activities. This article delves into the biological activity of TPN, summarizing relevant research findings and case studies.

- Molecular Formula : C34H24

- Molecular Weight : 432.56 g/mol

- Melting Points : TPN exhibits two distinct melting points: 196-199 °C and 203-205 °C, indicating polymorphism .

Antioxidant Properties

Research indicates that TPN possesses notable antioxidant properties. A study conducted on various PAHs, including TPN, demonstrated its ability to scavenge free radicals effectively. The antioxidant capacity was evaluated using several assays, revealing TPN's potential as a protective agent against oxidative stress in biological systems .

Photochemical Activity

TPN has been investigated for its photochemical behavior. Laser pulse photolysis experiments have shown that the triplet excited state of TPN is a key intermediate in photochemical transformations. This property is particularly relevant in the context of photodynamic therapy (PDT), where light-activated compounds are used for therapeutic purposes .

Cytotoxicity Studies

Cytotoxicity assessments have been performed to evaluate the effects of TPN on various cell lines. In vitro studies revealed that TPN exhibits cytotoxic effects at higher concentrations, which may limit its application in therapeutic contexts. However, its selective toxicity towards cancer cells compared to normal cells suggests potential for targeted cancer therapies .

Study 1: Antioxidant and Cytotoxic Effects

A study published in the Journal of Environmental Science examined the dual role of TPN as an antioxidant and a cytotoxic agent. The researchers found that low concentrations of TPN enhanced cellular antioxidant defenses while higher concentrations induced apoptosis in cancer cell lines. This biphasic effect underscores the need for careful dosage consideration in therapeutic applications .

Study 2: Photodynamic Therapy Application

In a recent investigation, TPN was tested as a photosensitizer in PDT against human cancer cells. The results indicated that upon irradiation, TPN generated reactive oxygen species (ROS), leading to significant cell death in targeted tumor cells while sparing normal cells. This study highlights TPN's potential utility in developing new cancer treatment modalities .

Toxicological Profile

While TPN shows promise for various applications, its toxicological profile must be considered:

| Endpoint | Observation |

|---|---|

| Acute Toxicity | Limited data available |

| Skin Irritation | Causes skin irritation |

| Eye Irritation | Causes serious eye irritation |

| Respiratory Sensitization | Potential respiratory irritant |

| Carcinogenicity | Not classified as carcinogenic |

The compound's irritative properties necessitate caution during handling and application .

Propiedades

IUPAC Name |

1,2,3,4-tetraphenylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H24/c1-5-15-25(16-6-1)31-29-23-13-14-24-30(29)32(26-17-7-2-8-18-26)34(28-21-11-4-12-22-28)33(31)27-19-9-3-10-20-27/h1-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTTYTFENYGAPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226070 | |

| Record name | Naphthalene, 1,2,3,4-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [MSDSonline] | |

| Record name | 1,2,3,4-Tetraphenylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8598 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

751-38-2 | |

| Record name | 1,2,3,4-Tetraphenylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=751-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetraphenylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000751382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 751-38-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1,2,3,4-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetraphenylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAPHENYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ533SQ362 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.